Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The aromatic ring undergoes nitration to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring can also interact with various receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the piperidine ring.
4-Hydroxy-3-methoxybenzaldehyde: Similar aromatic structure but different functional groups.
N-arylsulfonyl-3-acetylindole: Contains an indole moiety with similar functional groups.
Uniqueness
Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate is unique due to its combination of a piperidine ring and a nitrophenyl moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-3-24-16(20)12-6-4-5-7-17(12)10-11-8-13(18(21)22)15(19)14(9-11)23-2/h8-9,12,19H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUVRCIWZZOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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